N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide
Description
The exact mass of the compound this compound is 424.12569187 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOVOYGWHVYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells. Tubulin polymerization is a critical process in cell division, and disruption of this process can lead to cell death, making it a common target for anti-cancer drugs.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization. This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , which are part of the larger cell cycle control pathway . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division. This disruption can lead to cell cycle arrest and ultimately cell death.
Biochemical Analysis
Biochemical Properties
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of tubulin polymerization, which is essential for cell division and intracellular transport. The compound interacts with tubulin, a protein that forms microtubules, by binding to its active site and preventing polymerization. This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest at the G2/M phase. This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell survival. It downregulates the expression of anti-apoptotic proteins and upregulates pro-apoptotic proteins, thereby promoting programmed cell death. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This binding prevents the formation of the mitotic spindle, essential for chromosome segregation during cell division, leading to cell cycle arrest. Furthermore, the compound induces the activation of caspases, a family of proteases involved in apoptosis, by promoting the release of cytochrome c from mitochondria. This cascade of events ultimately results in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have shown that prolonged exposure can lead to the development of resistance in some cancer cell lines. This resistance is often associated with mutations in the tubulin gene, which reduce the binding affinity of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects such as weight loss, hepatotoxicity, and myelosuppression. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism also influences its pharmacokinetics, including its absorption, distribution, and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its intracellular concentration and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. Additionally, it can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis. The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
